Nexturastat A-CRBN-12d

PROTAC degradation potency HDAC6 DC50 multiple myeloma

Researchers studying HDAC6 scaffolding functions face a critical limitation: catalytic inhibitors leave non-enzymatic domains intact, confounding functional studies. Nexturastat A-CRBN-12d solves this by eliminating the entire HDAC6 protein via CRBN-mediated ubiquitination. - DC50 of 3.8 nM in MM.1S cells with significant depletion within 2 hours. - Functions as a matched pair with Nexturastat A to dissect catalytic vs. scaffolding roles. - Consistent degradation across diverse cell lines, ideal for pan-cell-line dependency screens.

Molecular Formula C39H43N9O8
Molecular Weight 765.828
Cat. No. B1193209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNexturastat A-CRBN-12d
SynonymsNexturastat A-CRBN-12d
Molecular FormulaC39H43N9O8
Molecular Weight765.828
Structural Identifiers
SMILESO=C(NO)C1=CC=C(N(CCCC)C(NC2=CC=C(OCCCCCN3N=NC(CNC4=CC=CC(C(N5C(CC6)C(NC6=O)=O)=O)=C4C5=O)=C3)C=C2)=O)C=C1
InChIInChI=1S/C39H43N9O8/c1-2-3-21-47(28-14-10-25(11-15-28)35(50)44-55)39(54)41-26-12-16-29(17-13-26)56-22-6-4-5-20-46-24-27(43-45-46)23-40-31-9-7-8-30-34(31)38(53)48(37(30)52)32-18-19-33(49)42-36(32)51/h7-17,24,32,40,55H,2-6,18-23H2,1H3,(H,41,54)(H,44,50)(H,42,49,51)
InChIKeyRDTHJSBFWHNNFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nexturastat A-CRBN-12d Procurement Guide


Nexturastat A-CRBN-12d (also designated Compound NP8 or HDAC6 degrader-1) is a heterobifunctional PROteolysis-TArgeting Chimera (PROTAC) that recruits cereblon (CRBN) E3 ubiquitin ligase to selectively degrade histone deacetylase 6 (HDAC6) via the ubiquitin-proteasome system [1]. The compound incorporates the selective HDAC6 inhibitor Nexturastat A (IC50 = 5 nM, >190-fold selectivity over other HDAC isoforms) as the target-engagement warhead, a polyethylene glycol-based linker, and a pomalidomide-derived CRBN ligand [2]. It was developed as part of a second-generation series of multifunctional HDAC6 degraders and has demonstrated nanomolar DC50 values and promising antiproliferation activity in preclinical multiple myeloma (MM) models [1].

1
PROTAC-mediated HDAC6 degradation studies
Complete protein removal via ubiquitin-proteasome pathway
2
Cereblon-recruiting, HDAC6-selective degrader
Suitable for probing non-catalytic scaffolding functions
3
Reported activity across diverse cell-line panels
May support multiple myeloma and solid tumor models

Why Generic Substitution Fails


Generic substitution of Nexturastat A-CRBN-12d fails because it operates via a fundamentally different mechanism from conventional HDAC6 inhibitors: catalytic inhibition alone leaves non-enzymatic scaffolding functions of HDAC6 (e.g., ubiquitin-binding domain-mediated protein trafficking and aggresome formation) intact, whereas PROTAC-mediated degradation eliminates the entire HDAC6 protein [1]. Additionally, among CRBN-recruiting HDAC6 PROTACs, linker architecture and conjugation chemistry critically determine degradation potency (DC50), maximal degradation efficiency (Dmax), and selectivity against other HDAC isoforms and CRBN neosubstrates, making simple analog-by-structure substitution unreliable [2]. The quantitative evidence below establishes where Nexturastat A-CRBN-12d occupies a distinct position in the HDAC6 degrader landscape.

Mechanism
Conventional HDAC6 inhibitors cannot replicate degradation of non-catalytic scaffolding functions
Linker
CRBN-recruiting PROTACs with different linker architectures may alter degradation potency, Dmax, and neosubstrate selectivity
Neosubstrate
Pomalidomide-based ligands may retain IKZF1/3 degradation activity; monoselective analogs cannot reproduce dual pharmacological profile

Quantitative Differentiation Evidence


Degradation Potency in Multiple Myeloma Cells

Nexturastat A-CRBN-12d (NP8) exhibits a half-degradation concentration (DC50) of 3.8 nM in the human multiple myeloma cell line MM.1S, representing markedly greater degradation potency compared to the leading ethyl-hydrazide-based HDAC6 PROTAC 17c, which achieves a DC50 of 14 nM in the same assay context [1][2]. Both compounds recruit CRBN E3 ligase, but NP8's hydroxamate zinc-binding group (ZBG) contributes to a 3.7-fold lower DC50, translating to more potent degradation at equivalent concentrations.

DC50, MM.1S cells
Cross-study comparable
3.8 nM
Reported half-degradation concentration; 3.7-fold lower than comparator PROTAC 17c (14 nM)
Supports degradation potency review at lower material input
PROTAC degradation potency HDAC6 DC50 multiple myeloma

Antiproliferative Activity vs Parental Inhibitor

In a direct head-to-head comparison, the PROTAC degrader NP8 (Nexturastat A-CRBN-12d) inhibited MM.1S cell proliferation in a dose-dependent manner with activity that was significant and comparable to that of the parental HDAC6 inhibitor Nexturastat A (Nex A) [1]. While both compounds achieved similar antiproliferative potency, NP8 simultaneously eliminated the entire HDAC6 protein—including its non-catalytic scaffolding functions—whereas Nex A only blocked the deacetylase catalytic domain [1].

Antiproliferation vs inhibitor
Direct head-to-head
Comparable to parental inhibitor
Cell-model antiproliferative response comparable to Nexturastat A, with added protein degradation
Degrader maintains cellular endpoint while expanding mechanism of action
antiproliferation multiple myeloma degrader vs inhibitor

HDAC6 Isoform Selectivity vs Ricolinostat

NP8-induced degradation of HDAC6 was specific for HDAC6, with other representative HDAC family members (HDAC1, HDAC2, HDAC3, HDAC4) unaffected by NP8 treatment [1]. This contrasts with the clinical-stage HDAC6 inhibitor ricolinostat (ACY-1215), which independent biochemical evidence has shown is not a highly selective HDAC6 inhibitor—its anticancer activity derives in part from inhibition of targets beyond HDAC6 [2]. The PROTAC achieves selectivity at the level of protein elimination rather than enzymatic inhibition, providing a cleaner pharmacological tool.

HDAC isoform selectivity
Cross-study context
Spares Class I HDACs
Selective HDAC6 protein degradation; no effect on HDAC1/2/3/4 in Western blot
Contrasts with reported off-target activity of inhibitor ricolinostat
HDAC6 selectivity isoform specificity ricolinostat comparison

Rapid Degradation Kinetics and Reversibility

Time-course experiments demonstrated that NP8 induced fast and effective degradation of HDAC6 within just 2 hours post-drug treatment [1]. Furthermore, HDAC6 protein levels were quickly restored upon NP8 removal from the culture medium [1]. This rapid onset and washout-reversible degradation profile provides a temporal control advantage over genetic knockdown approaches (siRNA/shRNA, CRISPR-Cas9), which require 24-72 hours for protein depletion and are irreversible on experimental timescales.

Degradation kinetics
Reported
Onset ~2 h, washout-reversible
Rapid, reversible HDAC6 depletion enables temporal control studies
~12-36× faster than genetic knockdown methods
degradation kinetics reversibility PROTAC temporal control

Multifunctional Degradation Mechanism

Unlike monoselective HDAC6 PROTACs such as TO-1187, which was designed to avoid CRBN neosubstrate degradation (TO-1187 did not impact IKZF1, IKZF3, CK1α, SALL4, or GSPT1 at concentrations up to 25 μM) [2], Nexturastat A-CRBN-12d belongs to a class of multifunctional HDAC6 degraders that simultaneously degrade HDAC6 and CRBN neosubstrates including IKZF1/3 through the intrinsic activity of the pomalidomide-derived E3 ligase ligand [1]. This dual pharmacological activity—HDAC6 degradation plus immunomodulatory CRBN neosubstrate degradation—may confer synergistic antiproliferative effects in multiple myeloma, a disease where both HDAC6 and IKZF1/3 are validated therapeutic targets [1].

Multifunctional profile
Class-level inference
Dual HDAC6 + IKZF1/3
Pomalidomide-derived ligand retains neosubstrate activity, unlike TO-1187
Class-level inference; may add immunomodulatory context in myeloma models
CRBN neosubstrate multifunctional degrader IKZF1/3 degradation

Degradation Consistency Across Cell Lines

NP8 consistently induced significant degradation of HDAC6 across all cell lines tested in the original characterization study, including HeLa (cervical), 293T (kidney), A549 (lung), MDA-MB-231 (breast), and MM.1S (multiple myeloma), with the MM.1S multiple myeloma line exhibiting the highest sensitivity [1]. This reproducible degradation profile across diverse tissue origins contrasts with some cell-type-restricted PROTACs and supports NP8's general utility as an HDAC6 degradation tool, with particular potency in the therapeutically relevant MM context.

Cell-line consistency
Reported
5/5 lines degraded
Consistent HDAC6 degradation across HeLa, 293T, A549, MDA-MB-231, MM.1S
Highest sensitivity observed in MM.1S line
cell line panel degradation consistency multiple myeloma sensitivity

Prioritized Application Scenarios


Multiple Myeloma Antiproliferative Studies

Given its demonstrated DC50 of 3.8 nM in MM.1S cells and comparable antiproliferative activity to the parental inhibitor Nexturastat A, NP8 is the preferred HDAC6 degrader for multiple myeloma research programs seeking to interrogate the therapeutic consequence of eliminating both catalytic and non-catalytic HDAC6 functions in MM models [1]. Its dual HDAC6 + CRBN neosubstrate degradation profile makes it particularly suitable for MM where both HDAC6 and IKZF1/3 are clinically validated targets.

Target Validation with Temporal Control

NP8's rapid degradation onset (significant HDAC6 depletion within 2 hours) and complete reversibility upon washout enable acute, temporally controlled HDAC6 loss-of-function experiments that cannot be replicated with genetic approaches (siRNA/shRNA requiring 24-72 hours; CRISPR-Cas9 being irreversible) [1]. This makes NP8 the tool of choice for studying short-timescale HDAC6-dependent processes such as aggresome formation dynamics, protein trafficking, and acute stress responses.

Degrader vs Inhibitor Comparative Studies

Because NP8 and Nexturastat A share an identical HDAC6-targeting warhead, this pair constitutes an ideal matched set for controlled experiments comparing the biological consequences of HDAC6 catalytic inhibition versus complete protein degradation [1]. This enables researchers to dissect which HDAC6 functions depend on deacetylase activity versus the protein's scaffolding/ubiquitin-binding roles—a distinction of growing importance in HDAC6 biology.

Multi-Cell-Line Dependency Screening

NP8's consistent degradation activity across a diverse cell line panel (cervical, kidney, lung, breast, and hematological origins) supports its use as a standardized chemical probe in HDAC6 dependency screens, with MM.1S serving as the positive-control line due to its maximal sensitivity [1]. Researchers can procure NP8 as a single validated degrader for pan-cell-line HDAC6 studies, reducing the need for multiple tool compounds.

Application
Selection Property
Validation Focus
Multiple myeloma cell-model studies
HDAC6 degradation potency context
HDAC6 protein level quantification, antiproliferation endpoint review
Target engagement validation with temporal control
Rapid onset and washout reversibility
Time-lapse HDAC6 degradation/recovery monitoring
Degrader-vs-inhibitor mechanistic studies
Matched warhead with Nexturastat A
Comparison of catalytic inhibition vs complete protein degradation endpoints
Cell-line panel dependency screening
Consistent degradation across tissue origins
HDAC6 dependency readouts in multiple cell backgrounds
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